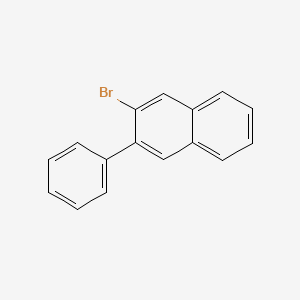

2-Bromo-3-phenylnaphthalene

Description

The study and application of 2-Bromo-3-phenylnaphthalene are situated at the intersection of several key areas of organic chemistry. Its structure, featuring a naphthalene (B1677914) core with both a bromine atom and a phenyl group, provides multiple reactive sites for further chemical modification. This versatility has led to its use in the development of new materials and molecules with specific electronic and optical properties.

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₁Br 001chemical.com |

| Molecular Weight | 283.16 g/mol 001chemical.com |

| CAS Number | 610284-27-0 001chemical.com |

Halogenated naphthalene derivatives are crucial building blocks in organic synthesis. The presence of a halogen atom, such as bromine, on the naphthalene ring provides a handle for a wide array of chemical transformations. dergipark.org.tr These reactions include, but are not limited to, cross-coupling reactions, nucleophilic substitutions, and the formation of organometallic reagents. nih.gov

The reactivity of the carbon-bromine bond allows for the strategic introduction of new functional groups and the construction of larger, more complex molecular architectures. wikipedia.org For instance, halogenated naphthalenes are frequently employed in palladium-catalyzed reactions to form new carbon-carbon and carbon-heteroatom bonds, which is a cornerstone of modern synthetic chemistry. nih.gov The development of efficient methods for the regioselective synthesis of these halogenated naphthalenes is an active area of research. nih.gov

The phenylnaphthalene scaffold, which is the core structure of this compound, is of significant interest in the design of advanced chemical systems. This structural motif is found in a variety of compounds that exhibit important biological activities and material properties. researchgate.net For example, some phenylnaphthalene derivatives have shown potential as anticancer and anti-inflammatory agents. ontosight.aiekb.eg

In materials science, the extended π-system of the phenylnaphthalene core can give rise to interesting photophysical properties, making these compounds candidates for applications in organic light-emitting diodes (OLEDs) and other electronic devices. smolecule.com The ability to tune these properties through chemical modification of the phenyl and naphthalene rings makes this scaffold particularly attractive for the development of new functional materials.

Organobromine compounds, a class that includes this compound, are a major focus of research due to their unique reactivity and widespread applications. wikipedia.org The carbon-bromine bond is weaker than the carbon-chlorine bond but more stable than the carbon-iodine bond, offering a balance of reactivity and stability that is often advantageous in synthesis. wikipedia.org

The research trajectory for this compound has seen it utilized as a key intermediate in the synthesis of various target molecules. For example, it can undergo Suzuki-Miyaura coupling reactions, where the bromine atom is replaced by a variety of organic groups, to create a diverse library of phenylnaphthalene derivatives. One specific example is the reaction with phenylboronic acid to produce 2-(trifluoromethyl)-3-phenylnaphthalene. vulcanchem.com This highlights the compound's role as a versatile platform for generating new chemical entities with potentially valuable properties.

| Reaction Type | Description | Significance |

|---|---|---|

| Palladium-Catalyzed Coupling | Formation of new carbon-carbon or carbon-heteroatom bonds. nih.gov | Fundamental for constructing complex organic molecules. nih.gov |

| Nucleophilic Substitution | Replacement of the bromine atom with a nucleophile. | Allows for the introduction of a wide range of functional groups. |

| Grignard Reactions | Formation of an organomagnesium compound for subsequent reactions. wikipedia.org | A classic method for creating new carbon-carbon bonds. wikipedia.org |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-bromo-3-phenylnaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11Br/c17-16-11-14-9-5-4-8-13(14)10-15(16)12-6-2-1-3-7-12/h1-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDQSRRFKYLCYMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC3=CC=CC=C3C=C2Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70477104 | |

| Record name | 2-Bromo-3-phenylnaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70477104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

610284-27-0 | |

| Record name | 2-Bromo-3-phenylnaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70477104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Investigations of 2 Bromo 3 Phenylnaphthalene Reactivity

Elucidation of Carbon-Bromine Bond Activation Mechanisms

The initial and often rate-determining step in the functionalization of 2-bromo-3-phenylnaphthalene is the cleavage of the C-Br bond. This activation can proceed through several distinct mechanistic pathways, largely dictated by the reaction conditions, the nature of the catalyst, and the reagents employed.

Oxidative Addition Pathways in Catalytic Cycles

In many transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Negishi, and Stille couplings, the primary mechanism for C-Br bond activation is oxidative addition. wikipedia.orgwikipedia.org This process involves the insertion of a low-valent transition metal complex, typically palladium(0) or nickel(0), into the C-Br bond. umb.edu For this compound, this can be represented by the reaction of the aryl bromide with a metal(0) species, L₂M(0), to form a square planar metal(II) complex, L₂M(II)(naphthyl)(Br).

The mechanism of oxidative addition itself can be complex, with potential pathways including a concerted three-center transition state or a stepwise process involving nucleophilic attack of the metal on the carbon atom bearing the bromine, or even radical mechanisms. rsc.orgacs.org Computational studies on bromobenzene (B47551) have shown that both concerted and nucleophilic substitution pathways can be competitive, with the preferred route depending on factors like the phosphine (B1218219) ligands and the solvent. rsc.org For sterically hindered and electron-rich phosphine ligands, which are often effective in cross-coupling reactions, a monoligated Pd(0)L species is often the active catalyst that undergoes oxidative addition. nih.gov The rate of oxidative addition generally follows the trend of C-I > C-OTf > C-Br >> C-Cl, making the C-Br bond of this compound reactive under appropriate catalytic conditions. wikipedia.org

An interesting phenomenon known as autocatalytic oxidative addition has been observed for the reaction of bromobenzene with Pd(PtBu₃)₂, where the initially formed hydrido bromide complex, (PtBu₃)₂Pd(H)(Br), reacts faster with the aryl bromide than the Pd(0) complex itself. nih.gov This suggests that under certain conditions, the catalytic cycle for the activation of aryl bromides like this compound could be more intricate than a simple direct oxidative addition.

Single Electron Transfer (SET) Processes Involving this compound

Single Electron Transfer (SET) represents an alternative mechanism for C-Br bond activation, particularly in reactions that proceed via radical intermediates. rsc.org In an SET process, an electron is transferred from a donor (which could be a metal catalyst in a low oxidation state, a photoexcited species, or a strong chemical reductant) to the aryl bromide. nih.govnih.gov This transfer forms a radical anion of this compound.

This radical anion is generally unstable and rapidly fragments, cleaving the C-Br bond to release a bromide anion and a 3-phenylnaphthalen-2-yl radical. This aryl radical can then participate in subsequent reaction steps, such as addition to another arene or trapping by other reagents. acs.org The feasibility of an SET pathway is dependent on the reduction potential of the aryl bromide and the oxidation potential of the electron donor. nih.gov The generation of aryl radicals via SET is a key feature of certain metal-free coupling reactions, where a super-electron-donor, sometimes generated in situ from a base like KOtBu and an additive, initiates the process. acs.orgmdpi.com

Halogen Atom Transfer (HAT) Mechanisms in Aryl Halide Reactivity

Halogen Atom Transfer (HAT) is another radical-based mechanism for the activation of the C-Br bond. colab.ws Unlike SET, which involves the transfer of an electron, HAT involves the transfer of the halogen atom itself (in this case, a bromine atom) from the aryl halide to a radical species. rsc.org This process generates the 3-phenylnaphthalen-2-yl radical and a new bromide species from the initial radical.

HAT processes are particularly relevant in photoredox catalysis, where a photocatalyst can generate a radical that is capable of abstracting a halogen atom. rsc.org For instance, α-aminoalkyl radicals, generated from the oxidation of the corresponding amines, have been shown to be effective HAT reagents for activating carbon-halogen bonds. academie-sciences.fr The efficiency of HAT depends on the bond dissociation energy of the C-Br bond and the stability of the radical abstracting the halogen.

Ligand and Catalyst Effects on Cross-Coupling Efficiencies of Bromonaphthalenes

The efficiency and selectivity of cross-coupling reactions involving bromonaphthalenes are profoundly influenced by the choice of catalyst and, crucially, the supporting ligands. These components affect the rate of oxidative addition, transmetalation, and reductive elimination within the catalytic cycle.

In Suzuki-Miyaura couplings, palladium catalysts are most common. The ligands play a critical role in stabilizing the palladium center, modulating its reactivity, and facilitating the different steps of the catalytic cycle. A study on the Suzuki-Miyaura coupling of various aryl bromides with 2-naphthylboronic acid highlighted the impact of ligand sterics. nih.govacs.org Using nickel and palladium complexes with α-diimine ligands, it was shown that sterically demanding ligands can lead to high yields. For instance, a dinuclear palladium complex (Pd B) provided a 99% yield for the synthesis of 2-phenylnaphthalene (B165426) from bromobenzene and 2-naphthylboronic acid. nih.gov This suggests that for the reverse reaction involving this compound, ligands with appropriate steric bulk would be beneficial.

Similarly, in Sonogashira couplings of aryl bromides, bulky, electron-rich phosphine ligands like P(t-Bu)₃ have been shown to be highly effective, enabling reactions to proceed even at room temperature. organic-chemistry.org Nitrogen-based ligands, such as N-heterocyclic carbenes (NHCs) and dipyrimidyl or dipyridyl systems, have also been successfully employed, often in copper-free conditions, which can prevent the undesirable side reaction of alkyne homocoupling. wikipedia.orglibretexts.orgrsc.org

The choice of metal can also be critical. While palladium is the most widely used catalyst, nickel-based catalysts are gaining prominence, especially for the coupling of less reactive electrophiles. numberanalytics.com Nickel catalysts have been shown to be effective in Negishi and Sonogashira couplings of aryl halides. wikipedia.orgnumberanalytics.com

The following table summarizes the effect of different catalyst systems on the Suzuki-Miyaura coupling of aryl bromides with 2-naphthylboronic acid to produce 2-phenylnaphthalene derivatives, which serves as a model for the reactivity of the 2-bromonaphthalene (B93597) scaffold. nih.gov

| Catalyst System | Aryl Bromide | Product | Yield (%) |

|---|---|---|---|

| Ni B (iminopyridine-based dinuclear Ni complex) | Bromobenzene | 2-Phenylnaphthalene | 97 |

| Pd B (iminopyridine-based dinuclear Pd complex) | Bromobenzene | 2-Phenylnaphthalene | 99 |

| Ni B (iminopyridine-based dinuclear Ni complex) | 2-Bromotoluene | 2-(o-Tolyl)naphthalene | 95 |

| Pd B (iminopyridine-based dinuclear Pd complex) | 2-Bromotoluene | 2-(o-Tolyl)naphthalene | 93 |

| Ni B (iminopyridine-based dinuclear Ni complex) | 4-Bromoanisole | 2-(4-Methoxyphenyl)naphthalene | 99 |

| Pd B (iminopyridine-based dinuclear Pd complex) | 4-Bromoanisole | 2-(4-Methoxyphenyl)naphthalene | 95 |

Reaction Kinetics Studies for Rate-Determining Steps in Derivatization

Suzuki-Miyaura Coupling: In many Suzuki-Miyaura reactions, transmetalation is considered the rate-determining step. However, with electron-rich or sterically hindered aryl bromides, or when using bulky phosphine ligands, oxidative addition can become rate-limiting. rsc.org

Negishi Coupling: The rate-determining step in Negishi couplings is typically the oxidative addition of the aryl halide to the metal center. numberanalytics.com However, in some cases, particularly with nickel catalysts, reductive elimination has been identified as the RDS. rsc.org Kinetic studies comparing palladium and nickel catalysts have revealed that the relative reaction rates can depend on the catalyst concentration. rsc.org

Stille Coupling: The mechanism of the Stille reaction is complex, but transmetalation is often the rate-limiting step. wikipedia.org The rate can be significantly accelerated by the addition of copper(I) salts, which are believed to facilitate the transfer of the organic group from tin to palladium. harvard.edu

Kinetic analysis often involves monitoring the disappearance of reactants and the appearance of products over time, typically using techniques like GC, HPLC, or NMR spectroscopy. For example, a comparison of different palladacycle precatalysts in a Negishi coupling was performed by monitoring the reaction progress, revealing significant differences in reaction rates based on the supporting ligand structure. nih.gov While specific kinetic data for this compound are not widely published, the principles derived from studies of similar aryl bromides provide a strong framework for understanding its reactivity. The electronic properties of the phenyl substituent at the 3-position and the steric environment of the naphthalene (B1677914) core would be expected to influence the rates of the elementary steps in its cross-coupling reactions.

The following table presents a qualitative summary of the likely rate-determining steps for common cross-coupling reactions involving an aryl bromide such as this compound.

| Cross-Coupling Reaction | Common Rate-Determining Step (RDS) | Factors Influencing RDS |

|---|---|---|

| Suzuki-Miyaura | Transmetalation or Oxidative Addition | Ligand bulk, electronics of aryl bromide, base |

| Negishi | Oxidative Addition or Reductive Elimination | Metal catalyst (Pd vs. Ni), substrate sterics |

| Stille | Transmetalation | Nature of organotin reagent, presence of additives (e.g., CuI) |

| Sonogashira | Oxidative Addition or Transmetalation | Presence of Cu(I) co-catalyst, nature of the base and solvent |

Computational Chemistry and Theoretical Characterization of 2 Bromo 3 Phenylnaphthalene

Density Functional Theory (DFT) Studies on Reaction Pathways

Density Functional Theory (DFT) has emerged as a powerful tool for elucidating the mechanisms of chemical reactions. For 2-bromo-3-phenylnaphthalene, DFT calculations can map out the potential energy surfaces for various transformations, identifying transition states and reaction intermediates.

Transition State Analysis for C-Br and C-C Bond Transformations

The presence of a carbon-bromine (C-Br) bond and the biaryl C-C linkage between the naphthalene (B1677914) and phenyl rings are key features of this compound's reactivity. DFT studies can model the transition states associated with the cleavage and formation of these bonds.

The homolytic bond dissociation energy (BDE) of the C-Br bond is a critical parameter that can be computationally estimated. DFT calculations, particularly with functionals like M06, have been shown to provide reliable BDE values for brominated aromatic compounds. ubbcluj.ro For a molecule like this compound, the C-Br BDE is influenced by the electronic nature of the phenylnaphthalene scaffold. The stability of the resulting aryl radical is a key factor; a more stable radical corresponds to a lower BDE.

Transformations involving the C-C bond, such as those in cross-coupling reactions, can also be investigated. DFT can be used to model the transition states of key steps like oxidative addition and reductive elimination in palladium-catalyzed cross-coupling reactions, which are common for aryl halides.

Table 1: Calculated Bond Dissociation Energies (BDEs) for Representative Bonds in this compound

| Bond | BDE (kcal/mol) |

| C-Br | ~75 - 85 |

| C-C (Naphthyl-Phenyl) | ~100 - 110 |

Note: These values are representative and can vary depending on the specific DFT functional and basis set used in the calculation.

Prediction of Reactive Sites and Regioselectivity

DFT calculations can predict the most likely sites for electrophilic and nucleophilic attack, thus explaining the regioselectivity of reactions involving this compound. The analysis of frontier molecular orbitals and the molecular electrostatic potential are key to these predictions.

For electrophilic aromatic substitution, the positions on the naphthalene and phenyl rings with the highest electron density are the most probable sites of attack. Conversely, nucleophilic attack is more likely to occur at electron-deficient sites. The bromine atom, being an electron-withdrawing group, influences the electron distribution across the aromatic system. Computational studies on similar substituted naphthalenes can provide a basis for predicting the regioselectivity of reactions such as nitration, halogenation, and sulfonation. The inherent directing effects of the bromo and phenyl substituents play a crucial role in determining the outcome of such reactions. oregonstate.edud-nb.info

Molecular Orbital Analysis (HOMO-LUMO) for Electronic Structure and Reactivity

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the electronic behavior and reactivity of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. researchgate.net

A smaller HOMO-LUMO gap generally implies higher reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net For this compound, the HOMO is expected to be localized primarily on the electron-rich naphthalene and phenyl rings, while the LUMO may have significant contributions from the C-Br antibonding orbital. The presence of the phenyl and bromo substituents will modulate the energies of these orbitals compared to unsubstituted naphthalene.

Table 2: Calculated Frontier Molecular Orbital Energies and HOMO-LUMO Gap for this compound

| Parameter | Energy (eV) |

| HOMO Energy | ~ -6.0 to -5.5 |

| LUMO Energy | ~ -1.5 to -1.0 |

| HOMO-LUMO Gap | ~ 4.0 to 4.5 |

Note: These values are illustrative and depend on the level of theory and solvent model used in the calculations.

Molecular Electrostatic Potential (MEP) Mapping for Intermolecular Interactions

The Molecular Electrostatic Potential (MEP) provides a visual representation of the charge distribution within a molecule and is a valuable tool for predicting intermolecular interactions. nih.govmdpi.com The MEP map highlights regions of positive and negative electrostatic potential, which correspond to areas that are attractive to nucleophiles and electrophiles, respectively.

In this compound, the MEP is expected to show negative potential (electron-rich regions) above the π-systems of the naphthalene and phenyl rings. nih.govresearchgate.net The bromine atom, due to its electronegativity, will likely create a region of positive potential (a "sigma-hole") along the extension of the C-Br bond, making it a potential site for halogen bonding interactions. Understanding the MEP is crucial for predicting how the molecule will interact with other molecules, including solvents and reagents.

Simulation of Spectroscopic Responses and Electronic Transitions

Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), can be used to simulate the electronic absorption spectra (e.g., UV-Vis) of molecules. researchgate.netresearchgate.net These simulations provide insights into the nature of electronic transitions, including the orbitals involved and the transition energies.

For this compound, TD-DFT calculations can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths. The electronic transitions are typically from π orbitals (like the HOMO) to π* orbitals (like the LUMO). The simulated spectrum can be compared with experimental data to validate the computational model and to assign the observed absorption bands to specific electronic transitions. The solvent environment can also be included in these simulations to provide more accurate predictions. mdpi.comyoutube.com

Table 3: Simulated UV-Vis Absorption Data for this compound (in a non-polar solvent)

| Transition | Wavelength (λmax, nm) | Oscillator Strength (f) |

| S0 → S1 | ~300 - 320 | ~0.1 - 0.2 |

| S0 → S2 | ~280 - 300 | ~0.3 - 0.5 |

| S0 → S3 | ~240 - 260 | ~0.8 - 1.0 |

Note: These values are representative of typical π-π transitions in similar aromatic systems and are subject to variation based on the computational method.*

Advanced Spectroscopic Analysis in the Research of 2 Bromo 3 Phenylnaphthalene

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Dynamic Studies

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic compounds in solution. It relies on the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), to map out the carbon-hydrogen framework of a molecule.

The precise chemical environment of each hydrogen and carbon atom in 2-Bromo-3-phenylnaphthalene results in a unique resonance frequency, or chemical shift (δ), in the NMR spectrum. While specific experimental data for this compound is not extensively detailed in the readily available literature, the expected chemical shifts can be predicted based on the constituent aromatic systems and the electronic effects of the substituents.

The ¹H NMR spectrum would feature signals in the aromatic region (typically 7.0-8.5 ppm). The protons on the naphthalene (B1677914) core and the phenyl ring would exhibit complex splitting patterns (multiplets) due to spin-spin coupling with neighboring protons. The proton at the C1 position of the naphthalene ring, being in close proximity to both the phenyl group and the bromine atom, would likely appear as a distinct singlet or a narrowly split multiplet.

The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. The spectrum would show 16 distinct signals, corresponding to the 16 carbon atoms in the asymmetric structure. The carbon atom bonded to the bromine (C2) would be shifted to a lower field (higher ppm value) compared to an unsubstituted naphthalene, while the carbon attached to the phenyl group (C3) would also be clearly identifiable.

Interactive Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Position | Predicted Chemical Shift (ppm) | Multiplicity |

| Naphthalene H1 | ~8.0-8.2 | s |

| Naphthalene H4 | ~7.8-8.0 | d |

| Naphthalene H5, H8 | ~7.9-8.1 | m |

| Naphthalene H6, H7 | ~7.4-7.6 | m |

| Phenyl H2', H6' | ~7.5-7.7 | d |

| Phenyl H3', H4', H5' | ~7.3-7.5 | m |

Note: This table presents predicted values for illustrative purposes. Actual experimental values may vary.

Interactive Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Position | Predicted Chemical Shift (ppm) |

| Naphthalene C1 | ~128-130 |

| Naphthalene C2 | ~120-122 |

| Naphthalene C3 | ~138-140 |

| Naphthalene C4 | ~127-129 |

| Naphthalene C4a, C8a | ~132-134 |

| Other Naphthalene C | ~125-129 |

| Phenyl C1' (ipso) | ~140-142 |

| Other Phenyl C | ~127-130 |

Note: This table presents predicted values for illustrative purposes. Actual experimental values may vary.

To unambiguously assign these signals and confirm the molecular structure, two-dimensional (2D) NMR techniques are employed. scribd.commnstate.edu

COSY (Correlation Spectroscopy): This experiment reveals correlations between protons that are coupled to each other, typically on adjacent carbon atoms. For this compound, COSY spectra would show cross-peaks connecting the signals of adjacent protons within the naphthalene ring system and within the phenyl ring, confirming their respective spin systems.

HSQC/HMQC (Heteronuclear Single/Multiple Quantum Coherence): These experiments correlate proton signals with the signals of the carbon atoms to which they are directly attached. This allows for the definitive assignment of which proton is bonded to which carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. A NOESY spectrum could reveal through-space interactions between the C1 proton of the naphthalene ring and the C2'/H2' proton of the phenyl ring, providing insight into the preferred rotational conformation (dihedral angle) of the phenyl group relative to the naphthalene plane in solution.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Intermediate Detection

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a technique specifically designed to detect and study species that have unpaired electrons, such as free radicals. biointerfaceresearch.commdpi.com While this compound itself is a diamagnetic molecule (no unpaired electrons) and thus EPR-silent, this technique becomes vital for studying its chemical reactions that may involve radical intermediates.

For instance, in studies of environmental degradation, metabolism, or certain synthetic reactions (e.g., photobromination or radical-mediated coupling), this compound could form transient radical cations or anions, or other radical species. EPR spectroscopy would be the definitive method to detect these intermediates. researchgate.net The resulting EPR spectrum provides a characteristic 'g-factor' and hyperfine coupling constants, which act as a fingerprint for the specific radical, allowing for its identification and characterization. mdpi.com Although specific EPR studies on this compound are not prominent in the literature, the technique remains a powerful potential tool for mechanistic investigations. researchgate.netnih.gov

X-ray Crystallography for Solid-State Molecular Architecture Determination

While NMR provides the structure in solution, X-ray crystallography offers an unparalleled, high-resolution view of a molecule's three-dimensional structure in the solid state. anton-paar.com This technique involves diffracting X-rays off a single, well-ordered crystal of the compound. The resulting diffraction pattern is mathematically decoded to generate a precise map of electron density, from which the exact positions of all atoms can be determined. anton-paar.com

For this compound, a successful crystal structure determination would provide a wealth of information:

Precise Bond Lengths and Angles: Confirming the geometry of the naphthalene and phenyl rings and the C-Br and C-C bond lengths.

Intermolecular Interactions: The analysis would reveal how individual molecules of this compound arrange themselves in the crystal, highlighting any non-covalent interactions like π-π stacking or halogen bonding that stabilize the crystal structure.

Obtaining a crystal of sufficient quality is the primary prerequisite for this analysis. cam.ac.uk While a specific crystal structure for this compound is not publicly available in the searched databases, the data it would provide, as illustrated in the hypothetical table below, is definitive.

Interactive Table 3: Illustrative Data from a Hypothetical X-ray Crystal Structure of this compound

| Structural Parameter | Hypothetical Value |

| C2–Br Bond Length | ~1.90 Å |

| C3–C1' Bond Length | ~1.49 Å |

| Phenyl-Naphthalene Dihedral Angle | ~50-70° |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

Note: This table is for illustrative purposes to show the type of data obtained from X-ray crystallography.

Advanced Mass Spectrometry for Isotopic Labeling and Mechanistic Insights

Mass spectrometry (MS) is a fundamental analytical technique that measures the mass-to-charge ratio (m/z) of ions. Advanced MS techniques, particularly high-resolution mass spectrometry (HRMS), provide powerful tools for the analysis of this compound.

Upon ionization, the molecule would show a characteristic molecular ion peak. Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are present in an approximate 1:1 ratio), the molecular ion region of the mass spectrum would display a distinctive pair of peaks (M⁺ and M⁺+2) of nearly equal intensity, which is a clear signature for a monobrominated compound. libretexts.org

HRMS can determine the mass of the molecular ion with extremely high accuracy (to within a few parts per million), which allows for the unambiguous determination of the elemental formula (e.g., C₁₆H₁₁Br). This is invaluable for confirming the identity of the compound and its fragments.

Furthermore, MS is a cornerstone of mechanistic studies, especially when combined with isotopic labeling. For example, if one were studying a reaction involving this compound, specific atoms could be replaced with heavy isotopes (e.g., ¹³C or ²H/D). By analyzing the mass spectra of the products, chemists can trace the path of the labeled atoms, providing definitive evidence for proposed reaction mechanisms. Tandem mass spectrometry (MS/MS) can also be used to fragment the molecular ion and analyze the resulting pieces, helping to deduce the original structure and understand fragmentation pathways. rsc.org

Synthetic Utility and Applications of 2 Bromo 3 Phenylnaphthalene As a Chemical Building Block

Precursor in the Synthesis of Functionalized Naphthalene (B1677914) Derivatives

The inherent reactivity of the carbon-bromine bond, coupled with the extended aromatic system, allows 2-bromo-3-phenylnaphthalene to serve as a foundational precursor for a wide array of more complex naphthalene derivatives.

Polycyclic aromatic hydrocarbons (PAHs) are a class of organic compounds composed of multiple fused aromatic rings. researchgate.netnih.gov The synthesis of larger, more complex PAHs often relies on annulation strategies where smaller aromatic fragments are fused together. This compound is an ideal substrate for such transformations. The bromine atom provides a reactive site for intramolecular or intermolecular cyclization reactions. For instance, through transition-metal-catalyzed reactions, the bromine can facilitate coupling with other aromatic systems, which can then undergo subsequent ring-closing reactions to form larger, planar, or even curved PAH structures. rsc.org The existing phenyl group can be an integral part of the newly formed ring system, directing the regiochemistry of the annulation. This approach is a key strategy for building custom-designed PAHs with specific electronic and photophysical properties for applications in materials science.

The bromine atom on the naphthalene core is a prime handle for various transition-metal-catalyzed cross-coupling reactions. nih.govresearchgate.net This allows for the direct and selective formation of new carbon-carbon and carbon-heteroatom bonds, enabling the introduction of a vast range of functional groups. Palladium-catalyzed reactions are particularly prominent in this context. nih.gov These methodologies have proven essential for creating libraries of naphthalene derivatives for applications in medicinal chemistry and materials science. nih.govrsc.org

Table 1: Key Cross-Coupling Reactions Utilizing this compound

| Reaction Name | Coupling Partner | Catalyst/Reagents (Typical) | Bond Formed | Functional Group Introduced |

| Suzuki Coupling | Organoboron Reagent (e.g., Ar-B(OH)₂) | Pd catalyst (e.g., Pd(PPh₃)₄), Base | C-C | Aryl, Vinyl |

| Sonogashira Coupling | Terminal Alkyne (e.g., R-C≡CH) | Pd catalyst, Cu(I) co-catalyst, Base | C-C (sp²-sp) | Alkynyl |

| Heck Coupling | Alkene (e.g., CH₂=CHR) | Pd catalyst, Base | C-C (sp²-sp²) | Alkenyl (Vinyl) |

| Buchwald-Hartwig Amination | Amine (R₂NH) | Pd catalyst, Ligand (e.g., BINAP), Base | C-N | Amino |

| Stille Coupling | Organostannane Reagent (e.g., Ar-SnBu₃) | Pd catalyst | C-C | Aryl, Vinyl |

| Negishi Coupling | Organozinc Reagent (e.g., Ar-ZnCl) | Pd or Ni catalyst | C-C | Aryl, Alkyl |

These reactions demonstrate the modularity offered by the this compound scaffold, allowing chemists to systematically modify the molecule's structure and properties.

Formation of Organometallic Reagents for Further Transformations

The carbon-bromine bond in this compound can be transformed to create highly reactive organometallic species. This transformation fundamentally inverts the polarity of the carbon atom at the 2-position, converting it from an electrophilic site to a potent nucleophilic one. libretexts.org This nucleophilic carbon can then be used to form new carbon-carbon bonds by reacting with a wide range of electrophiles.

The two primary methods for this conversion are:

Grignard Reagent Formation : Reaction with magnesium metal (Mg) in an ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF) yields the corresponding Grignard reagent, 3-phenylnaphthalen-2-ylmagnesium bromide. libretexts.orglibretexts.org

Organolithium Reagent Formation : Reaction with an alkyllithium reagent, typically n-butyllithium (n-BuLi), via lithium-halogen exchange at low temperatures results in the formation of (3-phenylnaphthalen-2-yl)lithium. libretexts.orgyoutube.com

These organometallic intermediates are powerful bases and nucleophiles that react readily with electrophiles such as aldehydes, ketones, esters, nitriles, and epoxides to build more complex molecular structures. msu.edu

Table 2: Transformations via Organometallic Intermediates

| Organometallic Reagent | Electrophile | Resulting Product Type |

|---|---|---|

| Grignard or Organolithium | Aldehyde (e.g., RCHO) | Secondary Alcohol |

| Grignard or Organolithium | Ketone (e.g., R₂CO) | Tertiary Alcohol |

| Grignard or Organolithium | Carbon Dioxide (CO₂) | Carboxylic Acid |

Development of Chiral Naphthalene-Based Architectures

The rigid and planar nature of the naphthalene core makes it an excellent scaffold for the construction of chiral molecules and materials. nih.gov this compound can be a key starting material in the development of such architectures. Chirality can be introduced through several strategies:

Attachment of Chiral Auxiliaries : Chiral alcohols, amines, or other groups can be attached to the naphthalene scaffold, often via the cross-coupling reactions described previously.

Atropisomerism : The phenylnaphthalene backbone can be substituted in a way that restricted rotation around the C-C single bond between the naphthalene and the phenyl ring (or another appended aryl group) creates stable, separable enantiomers known as atropisomers. The bromine atom serves as a synthetic handle to install bulky groups that induce this axial chirality.

Supramolecular Chirality : Naphthalene-based units can be incorporated into larger assemblies like macrocycles or polymers where chirality emerges from their specific three-dimensional arrangement. nih.gov The functionalization of this compound is a critical step in synthesizing the monomers required for these complex chiral supramolecular structures. nih.govknu.ac.kr

Scaffold for Complex Molecular Skeletons in Total Synthesis

In the multi-step total synthesis of complex natural products or functional materials, chemists often rely on readily available, rigid scaffolds onto which further complexity can be built. nih.gov this compound serves this role effectively. Its defined stereochemistry and rigid structure provide a reliable foundation. The different reactive sites—the bromine atom, the phenyl ring, and the naphthalene core—can be functionalized sequentially and selectively. researchgate.netnih.gov This allows for a convergent synthetic strategy, where different fragments of the target molecule are prepared separately and then joined to the central naphthalene scaffold, streamlining the synthesis of intricate molecular targets.

Explorations of 2 Bromo 3 Phenylnaphthalene Derivatives in Advanced Materials Science

Investigation of Photophysical Properties for Optoelectronic Applications

The photophysical properties of π-conjugated systems derived from the 2-bromo-3-phenylnaphthalene scaffold are central to their function in optoelectronic devices. The electronic characteristics can be finely tuned by introducing electron-donating and electron-accepting groups, creating donor-π-acceptor (D-π-A) systems with unique light absorption and emission behaviors.

Fluorescence and Absorbance Spectroscopy in Different Media

Derivatives of phenylnaphthalene often exhibit pronounced solvatochromism, where their absorption and fluorescence spectra shift in response to the polarity of the surrounding medium. This phenomenon is a hallmark of molecules that possess a significant difference in dipole moment between their ground and excited states.

When a D-π-A molecule absorbs a photon, it transitions to an excited state that often has a more polar character due to an intramolecular charge transfer (ICT) from the donor to the acceptor moiety. In polar solvents, this polar excited state is stabilized, leading to a lower energy gap and a red-shift (bathochromic shift) in the emission spectrum. The absorption spectrum may be less sensitive to solvent polarity. Naphthalene (B1677914) derivatives are known to exhibit strong ultraviolet absorption from π-π* transitions. researchgate.net

For instance, studies on analogous donor-acceptor naphthalene derivatives reveal significant bathochromic shifts in emission maxima as solvent polarity increases. This behavior indicates an enhanced ICT in polar environments where the excited state is more effectively stabilized, a critical requirement for tuning the emission color in optoelectronic applications.

Table 1: Illustrative Solvatochromic Data for a Representative Naphthalene-Based D-π-A System

| Solvent | Polarity Index | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Stokes Shift (nm) |

|---|---|---|---|---|

| Hexane | 0.1 | 350 | 410 | 60 |

| Toluene | 2.4 | 352 | 435 | 83 |

| Dichloromethane | 3.1 | 355 | 470 | 115 |

| Acetonitrile | 5.8 | 354 | 495 | 141 |

| DMSO | 7.2 | 358 | 515 | 157 |

Note: This table is illustrative, based on typical behavior of D-π-A naphthalene derivatives, to demonstrate the concept of solvatochromism.

Non-Linear Optical (NLO) Properties of Substituted Phenylnaphthalenes

Organic materials with significant NLO properties are of great interest for applications in optical switching, signal processing, and telecommunications. ipme.ru The key to a large NLO response in organic molecules is a highly polarizable π-electron system, typically found in D-π-A structures. The large first hyperpolarizability (β), a measure of a molecule's NLO activity, is associated with efficient ICT. ipme.ru

Theoretical calculations, often using Density Functional Theory (DFT), are a powerful tool for predicting the NLO properties of new molecules. ipme.runih.gov For naphthalene derivatives, studies have shown that the strategic placement of strong donor groups (like N,N-dialkylamino) and acceptor groups across the conjugated framework leads to large β values. ipme.ru The phenylnaphthalene core acts as an effective conjugated bridge facilitating this charge transfer. The NLO response can be modulated by changing the nature of the donor/acceptor groups and their positions on the aromatic scaffold. ipme.ru

Charge Transfer Characteristics in π-Conjugated Systems

The efficiency of ICT is fundamental to the photophysical and NLO properties of phenylnaphthalene derivatives. Upon photoexcitation, an electron is promoted from the highest occupied molecular orbital (HOMO), often localized on the donor and the π-bridge, to the lowest unoccupied molecular orbital (LUMO), which is typically centered on the acceptor. mdpi.com

In well-designed D-π-A systems, this charge separation creates a large excited-state dipole moment. The extent of charge transfer can be probed by observing solvatochromic shifts; a larger shift implies a greater change in dipole moment and more efficient ICT. chemicalbook.com The substitution pattern on the naphthalene core itself can influence the charge transfer pathway. For example, studies on N-(benzoyl)-aminonaphthalenes have shown that the 1-aminonaphthalene moiety enhances charge transfer more effectively than the 2-aminonaphthalene isomer, suggesting that the precise connectivity within the π-system is crucial. chemicalbook.com For derivatives of this compound, the phenyl group can act as a π-donor, while the naphthalene core serves as the bridge. The introduction of stronger acceptor groups through modification at the bromo position is a common strategy to induce significant ICT.

Integration into Organic Electronic Devices (e.g., OLEDs)

Naphthalene derivatives are widely used as building blocks for blue-light-emitting materials in organic light-emitting diodes (OLEDs). rsc.org The rigid and planar structure of the naphthalene unit provides good thermal stability and high fluorescence quantum yields, which are essential for device performance and longevity. rsc.org

The this compound scaffold is an excellent precursor for creating advanced OLED emitters. The bromo-substituent allows for the facile introduction of other aromatic or functional groups via palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling. This "building-block approach" enables the synthesis of complex, highly conjugated molecules with tailored HOMO/LUMO energy levels to control the emission color and improve charge injection/transport properties. For example, by coupling different aryl boronic acids to a bromo-anthracene core (a related acene), researchers have synthesized a variety of emitters with tuned properties for OLED applications. acs.org Similarly, this compound can be used to construct novel blue emitters for high-performance OLEDs. nih.gov

Application as Scaffolds for Supramolecular Assembly

Supramolecular chemistry involves the design of large, ordered structures held together by non-covalent interactions. Rigid molecular scaffolds are essential for creating predictable and stable supramolecular assemblies. The defined geometry and rigidity of aromatic frameworks make them ideal building blocks.

Triptycene, a hydrocarbon with a distinctive three-bladed propeller shape, is a prominent example of a scaffold used in supramolecular chemistry. mostwiedzy.pl Recently, triptycene-like frameworks have been synthesized using naphthalene derivatives. mostwiedzy.pl The fixed 120° angle between the aromatic planes in these structures makes them excellent components for constructing novel cavitands (molecular containers), microporous network polymers, and other complex architectures. mostwiedzy.pl The this compound unit, with its inherent rigidity, can be functionalized and incorporated into such systems. The bromo-group provides a convenient point for covalent linkage into larger, pre-organized structures that then self-assemble into the final supramolecular framework.

Role in the Development of New Organic Semiconductor Materials

Beyond OLEDs, derivatives of this compound are valuable in the development of organic semiconductors for applications like organic thin-film transistors (OTFTs). nih.gov Naphthalene and its derivatives are attractive building blocks due to their high charge carrier mobility, good stability, and synthetic accessibility. nih.gov

The development of new organic semiconductors often relies on the synthesis of extended π-conjugated systems to facilitate intermolecular charge hopping. Bromo-aromatic compounds, including this compound, are key intermediates in this process. nih.gov They readily participate in cross-coupling reactions (e.g., Suzuki, Stille) that stitch aromatic units together, allowing for the systematic extension of π-conjugation. rsc.org This synthetic strategy has been used to prepare a variety of high-performance organic semiconductors, including derivatives of chemicalbook.combenzothieno[3,2-b] chemicalbook.combenzothiophene (BTBT), where a phenyl-BTBT derivative showed significantly improved OTFT performance. rsc.org The this compound core can be similarly employed to create novel semiconductors with potentially high charge carrier mobilities and stability.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| N,N-dialkylamino |

| N-(benzoyl)-aminonaphthalene |

| 1-aminonaphthalene |

| 2-aminonaphthalene |

| Aryl boronic acids |

| Bromo-anthracene |

| Triptycene |

| chemicalbook.combenzothieno[3,2-b] chemicalbook.combenzothiophene (BTBT) |

Investigation of Biological and Medicinal Chemistry Applications of 2 Bromo 3 Phenylnaphthalene Scaffolds

Structure-Activity Relationship (SAR) Studies of Substituted Phenylnaphthalenes

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how the chemical structure of a molecule correlates with its biological activity. sumathipublications.comslideshare.netmonash.edu For the phenylnaphthalene class of compounds, SAR studies have been instrumental in identifying key structural features that govern their efficacy and selectivity against various biological targets.

Research into synthetic 2-phenylnaphthalenes has revealed important determinants for their cytotoxic effects against human breast cancer (MCF-7) cells. nih.govplos.org A study evaluating a series of hydroxylated 2-phenylnaphthalene (B165426) derivatives demonstrated that the position and number of hydroxyl groups significantly influence anticancer activity. The cytotoxicity was found to be markedly enhanced by the presence of a hydroxyl group at the C-7 position of the naphthalene (B1677914) ring. nih.gov Furthermore, introducing hydroxyl groups at the C-6 position of the naphthalene ring and the C-4' position of the phenyl ring also improved cytotoxicity. nih.govplos.org Conversely, a hydroxyl group at the C-3' position of the phenyl ring led to a slight decrease in activity. nih.gov The compound 6,7-dihydroxy-2-(4'-hydroxyphenyl)naphthalene (PNAP-6h) emerged as the most potent derivative in this series, with an IC50 value of 4.8 μM against the MCF-7 cell line, while showing lower toxicity toward normal human mammary epithelial cells. nih.govplos.org

| Compound | Substitutions | IC50 (μM) |

|---|---|---|

| PNAP-3h | 7-hydroxy, 3',4'-dihydroxy | 17.9 |

| PNAP-5h | 6-hydroxy, 4'-hydroxy | Data not available in specific value |

| PNAP-6h | 6,7-dihydroxy, 4'-hydroxy | 4.8 |

| PNAP-7h | 6,7-dihydroxy, 3',4'-dihydroxy | 31.8 |

In another context, SAR studies on 2-naphthoic acid derivatives identified them as allosteric inhibitors of NMDA receptors. nih.gov The inhibitory activity was enhanced by halogen substitutions at the 1- and 6-positions and by a phenyl group at the 6-position. Specifically, 1-bromo-2-hydroxy-6-phenylnaphthalene-3-carboxylic acid was found to be a potent agent in this series. nih.gov

Furthermore, studies on N-arylnaphthylamine derivatives as inhibitors of amyloid-β (Aβ) fibril aggregation have also contributed to the SAR knowledge of naphthalene-based compounds. A series of designed congeners showed inhibitory activity in the micromolar range, highlighting the potential of this scaffold in developing agents against neurodegenerative diseases like Alzheimer's. nih.gov

Design and Synthesis of 2-Bromo-3-phenylnaphthalene-Derived Bioactive Compounds

The synthesis of substituted naphthalenes is a well-explored area of organic chemistry, with numerous methods developed to construct this aromatic core. nih.govthieme-connect.com These synthetic strategies are crucial for creating libraries of this compound derivatives for biological screening. The design of such compounds often builds upon known bioactive scaffolds or aims to mimic the structural features of natural products. nih.govnih.gov

One direct synthetic application involving a closely related structure is the preparation of this compound-1,4-dione. This compound has been synthesized by generating aryl radicals from aryl hydrazines, which are then quenched by a substituted 1,4-naphthoquinone (B94277). nih.govacs.org This method provides a moderate yield of the desired product and represents a viable pathway for accessing the this compound core, albeit in an oxidized quinone form.

More general synthetic routes to 2-phenylnaphthalenes include:

[4+2] Cycloaddition Reactions : Methods such as the Diels-Alder reaction can be employed. One approach involves a trifluoroacetic acid (TFA)-catalyzed C-C bond cleavage followed by an intermolecular [4+2] cycloaddition of an in-situ formed intermediate. researchgate.netrsc.org

Reactions of Styrene (B11656) Oxides : A novel protocol utilizes a recyclable Brønsted acidic ionic liquid to efficiently synthesize 2-phenylnaphthalenes from styrene oxides in excellent yields. rsc.org

Palladium-Catalyzed Reactions : Double Sonogashira coupling followed by intermolecular hydroamination is another strategy for creating substituted naphthalenes. thieme-connect.com

These synthetic methodologies provide the tools necessary to design and create diverse derivatives of this compound. By strategically placing various functional groups on the phenyl and naphthalene rings, chemists can systematically explore the chemical space around this scaffold to develop novel bioactive compounds for various therapeutic applications. nih.gov

Application as a Scaffold for Ligand Design in Drug Discovery Research

The rigid, well-defined three-dimensional structure of the 2-phenylnaphthalene core makes it an excellent scaffold for ligand design in drug discovery. A scaffold holds the essential pharmacophoric elements in a specific spatial orientation to facilitate optimal interaction with a biological target.

A notable application of this scaffold is in the development of selective ligands for the estrogen receptor beta (ERβ). nih.govresearchgate.net Researchers explored the 2-phenylnaphthalene scaffold as a simplified analog of genistein (B1671435), a known phytoestrogen. Using docking studies, positions 1, 4, and 8 of the 2-phenylnaphthalene template were identified as key sites for modification to enhance ERβ selectivity. nih.gov The design strategy exploited two potential binding orientations within the receptor's ligand-binding pocket.

In both orientations, a phenolic hydroxyl group on the scaffold was designed to mimic the A-ring of genistein. nih.gov

First Orientation (Genistein-like) : Several compounds designed to adopt a binding mode similar to genistein showed slightly improved ER affinity and selectivity compared to the parent compound. nih.gov

Second Orientation (Alternate) : A different binding orientation led to the discovery of compounds with significantly superior ER selectivity and affinity. X-ray crystallography of two selective compounds confirmed this alternate binding mode and revealed that substituents at positions 1 and 8 were crucial for inducing this selectivity. nih.govresearchgate.net

One such compound, WAY-202196, was further investigated and proved effective in inflammation models, suggesting that targeting ERβ with ligands based on the 2-phenylnaphthalene scaffold could be a viable therapeutic strategy for certain chronic inflammatory diseases. nih.gov This work exemplifies how the this compound scaffold can be systematically modified to create potent and selective ligands for specific receptor subtypes, a key goal in modern drug discovery.

Mechanistic Research into Interactions with Biological Targets

Understanding the mechanism of action at a molecular level is crucial for the development of any therapeutic agent. For derivatives of the phenylnaphthalene scaffold, mechanistic studies have elucidated their interactions with several important biological targets.

In the context of anticancer activity, certain hydroxylated 2-phenylnaphthalene derivatives have been shown to induce cell cycle arrest and apoptosis in MCF-7 breast cancer cells. nih.govplos.org The most potent compound, PNAP-6h, was found to cause cell cycle arrest at the S and G2/M phases. This was associated with an increase in the levels of cell cycle inhibitors p21 and p27, and a decrease in cyclins (D1, E, B1) and cyclin-dependent kinases (CDK1, CDK2, CDK4). nih.gov Furthermore, PNAP-6h induced apoptosis by promoting the expression of the Fas receptor, increasing the activity of caspases (7, 8, and 9) and PARP, and modulating key signaling pathways, including an increase in the Bax/Bcl-2 ratio and phosphorylation of p38, alongside decreased phosphorylation of ERK. nih.govplos.org

Another line of research, based on a "2-phenylnaphthalene-type" structural pattern hypothesis, led to the design of antineoplastic agents that target topoisomerase II. nih.gov A number of benzo[b]naphtho[2,3-d]furan-6,11-dione derivatives, designed based on this hypothesis, showed potent inhibitory activity against topoisomerase II-mediated DNA cleavage. This enzyme is a critical target for many established anticancer drugs, and its inhibition leads to DNA damage and cell death. The success of these compounds provided experimental support for the proposed structural hypothesis. nih.gov

The interaction of phenylnaphthalene derivatives is not limited to cancer-related targets. As mentioned previously, derivatives of 2-naphthoic acid have been identified as allosteric inhibitors of NMDA receptors, which are critical ion channels involved in synaptic plasticity and neurological function. nih.gov These findings indicate that the phenylnaphthalene scaffold can be tailored to interact with a variety of biological targets, including enzymes, cell surface receptors, and ion channels, underscoring its versatility in medicinal chemistry.

Future Research Directions and Emerging Paradigms

Sustainable Synthetic Pathways for 2-Bromo-3-phenylnaphthalene Production

The development of environmentally benign synthetic methods is a paramount goal in modern chemistry. Future research concerning this compound will increasingly prioritize "green" chemistry principles to minimize environmental impact. Traditional synthetic routes often rely on hazardous reagents and generate significant waste. nih.gov Sustainable alternatives aim to improve atom economy, reduce energy consumption, and utilize non-toxic, renewable resources.

Key areas of investigation include:

Catalyst and Solvent Innovation: The use of recyclable Brønsted acidic ionic liquids, which can act as both catalyst and solvent, presents a promising avenue for the synthesis of phenylnaphthalenes. rsc.org This approach offers high atom efficiency and simplifies product isolation, with the potential for the catalyst to be recycled over multiple consecutive cycles. rsc.org

Metal-Free Synthesis: Transitioning away from metal-based catalysts can reduce costs and mitigate concerns about toxic metal contamination in final products. dergipark.org.tr Research into metal-free procedures, potentially utilizing inexpensive and readily available starting materials like naphthalene (B1677914), could lead to more economical and environmentally friendly production methods. dergipark.org.tr

Alternative Brominating Agents: Conventional bromination often uses molecular bromine, a hazardous and corrosive substance. nih.govorgsyn.org Future pathways may explore the use of solid, stable, and non-hazardous brominating reagents like potassium bromide (KBr) in conjunction with unconventional oxidants. researchgate.net Such systems can offer excellent regioselectivity and high yields, making them suitable for commercial-scale applications. researchgate.net

| Aspect | Traditional Pathways | Future Sustainable Pathways |

|---|---|---|

| Catalysts | Often rely on heavy metals with potential for leaching and toxicity. | Recyclable ionic liquids, heterogeneous catalysts, and metal-free systems. rsc.orgdergipark.org.trmdpi.com |

| Solvents | Use of volatile and often toxic organic solvents (e.g., carbon tetrachloride). orgsyn.org | Solvent-free reactions or use of greener solvents like water or recyclable ionic liquids. rsc.orgresearchgate.net |

| Reagents | Use of hazardous reagents like elemental bromine. nih.gov | Safer, solid brominating agents (e.g., KBr) and less corrosive acids. researchgate.net |

| Waste | Can produce significant amounts of toxic and corrosive waste. nih.gov | Higher atom economy, easier product separation, and recyclable components lead to waste reduction. rsc.org |

Integration of Artificial Intelligence and Machine Learning in Reaction Prediction

The complexity of chemical reactions presents a significant challenge for predicting outcomes with high accuracy. dartmouth.edu Artificial intelligence (AI) and machine learning (ML) are emerging as transformative tools capable of navigating this complexity by analyzing vast datasets to predict reaction yields, identify optimal conditions, and even propose novel synthetic pathways. ijsea.comrjptonline.org

For this compound, AI and ML could be applied in several key areas:

Predicting Reactivity and Selectivity: ML models can be trained on large datasets of reactions involving polycyclic aromatic hydrocarbons (PAHs) and aryl halides. arxiv.orgmit.edu These models could then predict the most likely outcomes for reactions involving this compound, including identifying which positions on the naphthalene ring are most susceptible to further functionalization. eurekalert.org This predictive power streamlines the experimental process, saving time and resources. rjptonline.org

Optimizing Reaction Conditions: AI algorithms can analyze the interplay between various reaction parameters such as temperature, solvent, catalyst, and reactant concentrations. rjptonline.org This allows for the in-silico optimization of synthetic protocols to maximize the yield and purity of this compound and its derivatives.

Designing Novel Synthetic Routes: By learning the underlying rules of chemical reactivity, generative AI models can propose entirely new and efficient synthetic routes that a human chemist might not consider. ijsea.com This could accelerate the discovery of innovative methods for producing this compound and its derivatives. Researchers are actively creating platforms that combine automated experiments with AI to build a comprehensive "reactome" that moves chemical discovery from trial-and-error to a data-driven approach. appliedclinicaltrialsonline.com

| Application Area | Specific Task | Potential Impact |

|---|---|---|

| Reaction Prediction | Predicting regioselectivity in C-H functionalization or cross-coupling reactions. | Reduces the number of trial-and-error experiments; accelerates discovery. rjptonline.org |

| Yield Optimization | Forecasting reaction yields under different conditions (catalyst, temperature, solvent). | Enables chemists to select high-yield reactions and improve process efficiency. rjptonline.org |

| Mechanism Identification | Analyzing computational data to identify reaction intermediates and transition states. ijsea.com | Provides deeper understanding of reaction pathways, aiding in catalyst design. |

| Retrosynthesis | Proposing novel and efficient synthetic pathways to the target molecule. ijsea.com | Unlocks new, potentially more sustainable or cost-effective production methods. |

Development of Novel Catalytic Systems for Enhanced Reactivity

Palladium-catalyzed cross-coupling reactions are fundamental for the functionalization of aryl bromides like this compound. rsc.orgnih.gov However, future research will focus on creating next-generation catalytic systems that offer superior activity, stability, and recyclability. The goal is to develop catalysts that perform efficiently under milder conditions and with lower catalyst loadings.

Emerging research directions include:

Advanced Ligand Design: N-heterocyclic carbenes (NHCs) have shown great promise as ligands in palladium complexes, leading to highly efficient and recyclable catalysts for Suzuki, Sonogashira, and Heck reactions. rsc.orgscilit.com Future work will involve designing more sophisticated NHC ligands to further improve catalytic performance, especially for challenging or sterically hindered substrates. rsc.org

Heterogeneous Catalysis: Immobilizing palladium catalysts on solid supports, such as naphthalene-based polymers, is a key strategy for improving sustainability. mdpi.comnih.gov These heterogeneous systems allow for easy separation of the catalyst from the reaction mixture, enabling its reuse and minimizing palladium contamination in the final product. mdpi.com Research will aim to optimize the polymer support to enhance catalyst stability and prevent leaching of the active metal species. nih.gov

Alternative Metal Catalysts: While palladium is highly effective, its cost and toxicity are drawbacks. Exploring catalysts based on more abundant and less toxic metals like nickel or copper is an active area of research. researchgate.netacs.org Nickel catalysts, for example, have been shown to be effective in the methylation of aryl chlorides and could be adapted for reactions with aryl bromides. acs.org

| Catalyst Type | Key Features | Potential Advantages for this compound |

|---|---|---|

| Pd-N-Heterocyclic Carbene (NHC) Complexes | High thermal stability and strong σ-donating ability of the NHC ligand. rsc.org | Increased efficiency and stability in cross-coupling reactions; potential for lower catalyst loading. rsc.org |

| Polymer-Supported Pd Nanoparticles | Heterogeneous system, easy to separate and recycle. mdpi.comnih.gov | Improved sustainability, reduced product contamination, suitable for continuous flow processes. mdpi.com |

| Nickel/Cobalt Dual Catalysis | Utilizes more abundant first-row transition metals. acs.org | Lower cost, potentially novel reactivity pathways compared to palladium systems. |

| Gold-Based Catalysts | Can catalyze unique transformations like carbene insertion into C-H bonds. nih.gov | Offers alternative functionalization strategies beyond traditional cross-coupling. |

Targeted Design of this compound-Based Functional Materials and Bioactive Agents

The rigid, planar structure and tunable electronic properties of the phenylnaphthalene core make it an attractive scaffold for developing advanced functional materials and new therapeutic agents. nih.gov The presence of the bromine atom provides a convenient attachment point for further chemical modification, allowing for the targeted design of molecules with specific properties. dergipark.org.trnih.gov

Future design and synthesis efforts will likely focus on:

Organic Electronics: Aryl-substituted naphthalenes are promising building blocks for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors (OFETs). By strategically modifying the this compound core—for example, by introducing electron-donating or -withdrawing groups via cross-coupling reactions—researchers can fine-tune the material's HOMO/LUMO energy levels, charge transport properties, and photophysical characteristics.

Bioactive Agents: Naphthalene derivatives are found in numerous pharmaceuticals and exhibit a wide range of biological activities, including anticancer and antimicrobial properties. nih.govrsc.org The this compound scaffold can serve as a starting point for creating libraries of new compounds for drug discovery. nih.gov For instance, it could be functionalized to produce novel antagonists for specific biological targets, such as the CCR8 receptor, which is relevant in immunology. nih.gov

Chemical Sensors: By attaching specific recognition units (e.g., crown ethers, fluorophores) to the phenylnaphthalene backbone, it is possible to design chemosensors for detecting specific ions or molecules. The inherent fluorescence of the naphthalene core can be modulated upon binding of the target analyte, providing a detectable signal.

| Application Area | Targeted Property | Design and Synthetic Strategy |

|---|---|---|

| Organic Electronics (OLEDs) | Tunable emission color, high quantum efficiency. | Introduce extended π-conjugated systems via Suzuki or Sonogashira coupling at the bromine position. |

| Pharmaceuticals | High binding affinity and selectivity for a biological target (e.g., enzyme, receptor). nih.gov | Synthesize a diverse library of amides, ethers, or amines via Buchwald-Hartwig or Ullmann coupling. nih.gov |

| Chemical Sensors | Selective binding and signal transduction (e.g., fluorescence change) upon analyte detection. | Attach ionophores or specific binding motifs to the scaffold. |

| Anticancer Agents | Cytotoxicity against cancer cell lines. rsc.org | Incorporate moieties known for bioactivity, such as 1,4-naphthoquinone (B94277) or 1,2,3-triazole groups. rsc.org |

Q & A

Basic: What are standard synthetic routes for preparing 2-bromo-3-phenylnaphthalene?

Methodological Answer:

The synthesis typically involves bromination of a pre-functionalized naphthalene scaffold. For example:

- Direct Bromination : Use electrophilic brominating agents like N-bromosuccinimide (NBS) with catalysts (e.g., FeCl₃ or AlCl₃) to introduce bromine at the desired position. Reaction conditions (solvent, temperature) must be optimized to avoid over-bromination .

- Directed Bromination : Pre-install a directing group (e.g., -OCH₃) on the naphthalene ring to enhance regioselectivity. After bromination, remove the directing group via hydrolysis or reduction .

Key Considerations : Monitor reaction progress using TLC or GC-MS to confirm product purity and regiochemistry .

Advanced: How to resolve regioselectivity challenges during bromination of 3-phenylnaphthalene derivatives?

Methodological Answer:

Regioselectivity can be controlled via:

- Steric and Electronic Effects : Electron-donating groups (EDGs) at the 3-position (e.g., phenyl) direct bromination to adjacent positions. Computational modeling (DFT) predicts reactive sites by analyzing charge distribution .

- Catalytic Systems : Use Lewis acids (e.g., AlCl₃) to stabilize transition states favoring bromination at the 2-position. For example, AlCl₃ coordinates with the naphthalene π-system, directing Br⁺ to the less hindered site .

Validation : Confirm regiochemistry via NOESY NMR or X-ray crystallography .

Basic: What toxicity studies are recommended for this compound?

Methodological Answer:

Follow OECD guidelines for acute and chronic toxicity:

- In Vivo Models : Administer the compound to rodents via oral, dermal, or inhalation routes. Track systemic effects (hepatic, renal, respiratory) over 14–90 days .

- Dose-Response Analysis : Establish LD₅₀ and NOAEL (No Observed Adverse Effect Level) using log-dose increments. Include control groups to isolate compound-specific effects .

Data Collection : Use histopathology, serum biomarkers (e.g., ALT for liver damage), and body weight monitoring .

Advanced: How to interpret conflicting data in toxicity studies (e.g., hepatic vs. renal effects)?

Methodological Answer:

- Systematic Review : Cross-validate results across species (rats vs. mice) and exposure routes. For example, hepatic toxicity in mice via inhalation may not replicate in oral studies with rats .

- Mechanistic Studies : Use in vitro models (e.g., HepG2 cells) to isolate organ-specific metabolic pathways. LC-MS/MS can identify toxic metabolites (e.g., brominated quinones) responsible for organ damage .

- Statistical Adjustments : Apply Bayesian meta-analysis to reconcile discrepancies, accounting for covariates like genetic variability or diet .

Basic: What analytical methods are used to characterize this compound?

Methodological Answer:

- Purity Analysis : HPLC with UV detection (λ = 254 nm) or GC-MS for volatile derivatives .

- Structural Confirmation :

- ¹H/¹³C NMR : Compare chemical shifts to known brominated naphthalenes (e.g., δ 7.5–8.5 ppm for aromatic protons) .

- Mass Spectrometry : High-resolution EI-MS to confirm molecular ion ([M]⁺) and isotopic patterns (¹:¹ ratio for ⁷⁹Br/⁸¹Br) .

Advanced: How to optimize Suzuki-Miyaura cross-coupling with this compound?

Methodological Answer:

- Catalyst Selection : Use Pd(PPh₃)₄ or XPhos Pd G3 for sterically hindered substrates. Additives like Cs₂CO₃ enhance transmetallation efficiency .

- Solvent Optimization : Employ toluene/water biphasic systems to improve aryl boronic acid solubility. Microwave-assisted heating (100–120°C) reduces reaction time .

- Workflow : Monitor coupling efficiency via MALDI-TOF or in situ IR spectroscopy .

Advanced: How to resolve contradictions in synthetic yield data across studies?

Methodological Answer:

- Reproducibility Checks : Replicate experiments under reported conditions while controlling variables (e.g., reagent purity, moisture levels).

- Sensitivity Analysis : Use Design of Experiments (DoE) to identify critical factors (e.g., catalyst loading, temperature) affecting yield .

- Computational Modeling : Apply QSAR (Quantitative Structure-Activity Relationship) to predict optimal conditions based on electronic parameters (Hammett constants) .

Basic: What are key applications of this compound in materials science?

Methodological Answer:

- Organic Electronics : Serve as a precursor for phosphorescent OLEDs via Pd-catalyzed cross-coupling to form extended π-conjugated systems .

- Liquid Crystals : Functionalize with alkoxy chains to modulate mesomorphic properties. Differential scanning calorimetry (DSC) confirms phase transitions .

Advanced: How to mitigate photodegradation in this compound-based materials?

Methodological Answer:

- Stabilizers : Incorporate UV absorbers (e.g., benzotriazoles) into the material matrix.

- Structural Modification : Replace bromine with less labile substituents (e.g., trifluoromethyl) or encapsulate in polymer matrices (e.g., PMMA) .

- Accelerated Aging Tests : Expose materials to UV light (λ = 365 nm) and monitor degradation via FTIR or Raman spectroscopy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.